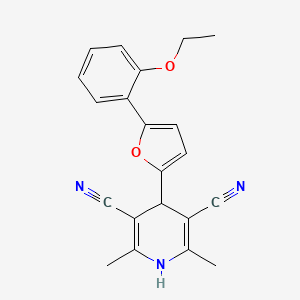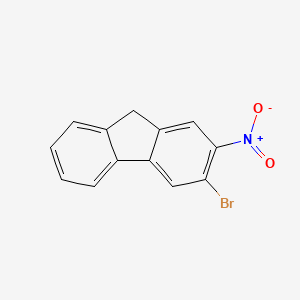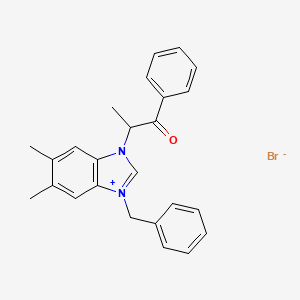![molecular formula C24H20N4O2 B11948660 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline CAS No. 200394-20-3](/img/structure/B11948660.png)
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes a naphthyl group, a nitro group, and a tetrahydrobenzoquinoline moiety.
准备方法
The synthesis of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline typically involves a multi-step process. The general synthetic route includes:
Diazotization: The starting material, 4-nitro-1-naphthylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline under basic conditions to form the azo compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
化学反应分析
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can participate in further azo coupling reactions to form more complex azo dyes.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and reactivity.
Biology: The compound’s derivatives are investigated for their potential as biological stains and markers.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Industry: It is used in the production of dyes for textiles, inks, and plastics
作用机制
The mechanism of action of 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form reactive intermediates that can bind to DNA and proteins, potentially leading to cytotoxic effects. The nitro group can also be reduced to form reactive nitrogen species that contribute to its biological activity .
相似化合物的比较
Similar compounds to 1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline include other azo dyes with different substituents on the aromatic rings. These compounds share similar chemical properties but differ in their specific reactivity and applications. Examples include:
- 1-methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo[h]quinoline
- 1-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline
- 2-methyl-6-nitro-4(1H)-quinolone .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of azo dyes in various fields.
属性
CAS 编号 |
200394-20-3 |
|---|---|
分子式 |
C24H20N4O2 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
(1-methyl-3,4-dihydro-2H-benzo[h]quinolin-6-yl)-(4-nitronaphthalen-1-yl)diazene |
InChI |
InChI=1S/C24H20N4O2/c1-27-14-6-7-16-15-22(18-9-3-5-11-20(18)24(16)27)26-25-21-12-13-23(28(29)30)19-10-4-2-8-17(19)21/h2-5,8-13,15H,6-7,14H2,1H3 |
InChI 键 |
NJQLXFXTJUOPOE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C1C3=CC=CC=C3C(=C2)N=NC4=CC=C(C5=CC=CC=C54)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)



![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)







